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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

Get Quote

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization

Scientists, and Drug Discovery Researchers Focus: Scaffold utility, synthetic derivatization, and

biological impact of the 6-bromo position in 1,2-benzisothiazoles.

Executive Summary: The 6-Bromo Advantage
In the landscape of bicyclic heteroaromatics, benzo[d]isothiazole (1,2-benzisothiazole) is a

privileged scaffold, distinct from its more common isomer, benzothiazole (1,3-benzothiazole).

While the 1,3-isomer is ubiquitous in dye chemistry and amyloid imaging, the 1,2-

benzisothiazole core is increasingly recognized for its utility in targeting serine/threonine

kinases (e.g., PIM-1, CK2) and specific GPCRs.

The 6-bromobenzo[d]isothiazole analog serves a dual purpose:

Biological Probe: The bromine atom functions as a halogen-bond donor, often occupying

hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

Synthetic Linchpin: It acts as a regioselective handle for palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into the "solvent-
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exposed" regions of a binding pocket.

This guide compares the 6-bromo parent scaffold against its functionalized derivatives to

demonstrate how C-6 modification drives potency and physicochemical optimization.

Synthetic Pathway & Logic
To understand the SAR, one must first visualize the synthetic accessibility of the scaffold. The

6-bromo derivative is typically accessed via a "sulfa-Michael" type cyclization from 2-halo-

benzaldehydes.

Experimental Workflow Diagram

SAR Diversification Point

2-Fluoro-4-bromobenzaldehyde
(Starting Material)

Sulfur Source (S8) + NH3
(Cyclization)

Nucleophilic Aromatic Substitution 6-Bromobenzo[d]isothiazole
(The Scaffold)

Ring Closure Pd(PPh3)4 / Aryl-B(OH)2
(Suzuki Coupling)

C-6 Functionalization

Analog A: 6-Phenyl
(Lipophilic)

Analog B: 6-(3-Pyridyl)
(Solubility/H-Bond)

Analog C: 6-(4-Methoxyphenyl)
(Electron Donor)

Click to download full resolution via product page

Figure 1:Synthetic workflow for generating 6-substituted benzo[d]isothiazole libraries. The 6-

bromo position is the critical divergence point for SAR exploration.

Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-bromobenzo[d]isothiazole analogs is heavily dictated by the

electronic and steric nature of the substituent at the C-6 position.

The C-6 Halogen (Parent Compound)
Mechanism: The bromine atom at C-6 is lipophilic and electron-withdrawing. In kinase

targets like PIM-1, this halogen can form weak halogen bonds with backbone carbonyls in

the hinge region or hydrophobic interactions with gatekeeper residues.
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Limitation: While active, the 6-bromo analog often suffers from poor aqueous solubility and

limited selectivity due to the lack of specific polar contacts.

C-6 Aryl Extension (Bi-aryl Analogs)
Replacing the bromine with an aryl ring (via Suzuki coupling) significantly alters the molecular

profile:

Pi-Stacking: The added phenyl ring allows for T-shaped or parallel pi-stacking interactions

with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the enzyme active

site.

Potency Shift: This modification typically increases potency (lower IC50) by filling the

hydrophobic pocket more effectively than the single bromine atom.

C-6 Heteroaryl Extension (Solubility Optimization)
Introducing a pyridine or pyrimidine ring at C-6 addresses the solubility issues of the parent

scaffold.

Solubility: The basic nitrogen in the pyridine ring lowers LogP and improves solubility in

biological media.

Selectivity: The heteroatom can serve as a hydrogen bond acceptor, potentially interacting

with specific water networks or side chains (e.g., Lysine) unique to the target protein,

improving selectivity over homologous kinases.

Comparative Performance Data
The following table contrasts the 6-bromo scaffold with its key derivatives in a simulated PIM-1

Kinase inhibition assay (a common target for this class).
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Compound
ID

C-6
Substituent

IC50 (PIM-1) LogP (Calc)
Solubility
(pH 7.4)

SAR Insight

6-Br-BZT -Br (Bromine) 1.2 µM 2.8 Low

Baseline

activity;

effective

hydrophobic

anchor but

lacks specific

interactions.

Analog A -Phenyl 0.45 µM 3.9 Very Low

Increased

lipophilicity

improves

binding

affinity via

hydrophobic

collapse but

hurts

solubility.

Analog B -3-Pyridyl 0.60 µM 2.1 Moderate

Optimal

balance:

Retains

potency while

significantly

improving

drug-like

properties

(solubility).

Analog C -4-

Methoxyphen

yl

0.38 µM 3.5 Low Electron-

donating

group

enhances pi-

stacking

strength;

most potent

but
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metabolically

liable (O-

demethylatio

n).

Interpretation: While the Analog C (Methoxy) variant is the most potent due to electronic

enrichment of the ring, the Analog B (Pyridyl) represents the best "lead" candidate because it

balances potency with the critical requirement of aqueous solubility.

Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following

protocols describe the synthesis of the library and the biological validation.

Protocol: Suzuki-Miyaura Coupling at C-6
This protocol converts the 6-bromo scaffold into functionalized analogs.

Reagents:

6-Bromobenzo[d]isothiazole (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Pd(PPh3)4 (5 mol%)

Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

DME (Dimethoxyethane) / Water / Ethanol (7:3:2 ratio)

Step-by-Step:
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Degassing: In a microwave vial, combine the solvent mixture and degas with argon for 15

minutes to remove oxygen (critical to prevent homocoupling).

Addition: Add 6-bromobenzo[d]isothiazole, the specific aryl boronic acid, and the base

(Na2CO3).

Catalyst: Add Pd(PPh3)4 quickly under an argon stream and seal the vial.

Reaction: Heat to 150°C in a microwave reactor for 30 minutes. (Alternatively: Reflux for 12

hours if using conventional heating).

Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

Purification: Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the C-

6 substituted analog.

Protocol: In Vitro PIM-1 Kinase Assay
Validates the biological impact of the structural changes.

Preparation: Prepare 10 mM stock solutions of all compounds in 100% DMSO.

Dilution: Serially dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1

mM DTT) to generate a 10-point dose-response curve.

Incubation: Mix PIM-1 enzyme (0.2 ng/µL), peptide substrate (S6 ribosomal peptide), and

compound in a 384-well plate. Incubate for 10 minutes at room temperature.

Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 minutes.

Detection: Use a standard ADP-Glo™ or similar luminescent kinase assay kit. Add reagent to

deplete remaining ATP, then add detection reagent to convert ADP to light.

Analysis: Measure luminescence. Normalize data to DMSO controls (0% inhibition) and

Staurosporine controls (100% inhibition). Calculate IC50 using non-linear regression

(GraphPad Prism).
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The 6-bromobenzo[d]isothiazole scaffold is not merely an intermediate but a strategic pivot

point in drug design.

Retain the Bromo: If the target pocket is small and highly hydrophobic.

Coupling (Aryl): If the target requires higher affinity through pi-stacking (e.g., PIM-1).

Coupling (Heteroaryl): If the lead compound suffers from poor solubility or requires specific

H-bond interactions.

Researchers should utilize the 6-bromo derivative as the primary "diversity handle" early in the

lead optimization phase to map the steric and electronic requirements of the target protein's

solvent channel.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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